

Spectroscopic Profile of 4-Amino-3-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-3-nitrobenzoic acid

Cat. No.: B072122

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Amino-3-nitrobenzoic acid** (CAS Number: 1588-83-6), a compound of interest in pharmaceutical and chemical research. This document details its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, presenting key findings in a structured format to facilitate research and development.

Core Spectroscopic Data

The following sections summarize the essential spectroscopic data for **4-Amino-3-nitrobenzoic acid**, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ^1H and ^{13}C NMR data for **4-Amino-3-nitrobenzoic acid** provide detailed information about its atomic framework.

^1H NMR Spectral Data

The proton NMR spectrum was acquired in deuterated dimethyl sulfoxide (DMSO-d₆).

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.11-7.92	Multiplet	2H	Aromatic H
~7.40-7.21	Multiplet	2H	Aromatic H
13.06	Singlet	1H	Carboxylic Acid (-COOH)

^{13}C NMR Spectral Data

The carbon-13 NMR spectrum was also recorded in DMSO-d₆.[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
166.84	C=O (Carboxylic Acid)
166.37	Aromatic C
164.38	Aromatic C
132.59	Aromatic C
127.83	Aromatic C
116.14	Aromatic C

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups within a molecule through their characteristic absorption of infrared radiation. The data presented below corresponds to the analysis of a solid sample prepared as a KBr pellet.

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibrational Mode
3400-3200	Strong, Broad	N-H	Amine (N-H) Stretching
3300-2500	Very Broad	O-H	Carboxylic Acid (O-H) Stretching
1760-1690	Strong	C=O	Carboxylic Acid (C=O) Stretching
1600-1585 & 1500-1400	Medium-Weak	C=C	Aromatic Ring Stretching
1550-1475	Strong	N-O	Asymmetric Nitro (NO ₂) Stretching
1360-1290	Strong	N-O	Symmetric Nitro (NO ₂) Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. The data below was likely obtained using electron ionization (EI).

m/z	Relative Intensity (%)	Assignment
182	~100	[M] ⁺ (Molecular Ion)
165	Moderate	[M-OH] ⁺
136	Moderate	[M-NO ₂] ⁺
118	Moderate	[M-NO ₂ -H ₂ O] ⁺
90	Moderate	[M-NO ₂ -COOH] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy

A standard protocol for obtaining ^1H and ^{13}C NMR spectra of a solid aromatic acid is as follows:

- Sample Preparation: Accurately weigh 5-20 mg for ^1H NMR or 20-50 mg for ^{13}C NMR of **4-Amino-3-nitrobenzoic acid**.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.
- Homogenization: Gently vortex or sonicate the tube to ensure the sample is fully dissolved and the solution is homogeneous.
- Data Acquisition: The NMR spectra were recorded on a 500 MHz spectrometer.^[1] The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to optimize resolution. For ^{13}C NMR, a proton-decoupled experiment is typically run to simplify the spectrum. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆.^[1]

FT-IR Spectroscopy

The following protocol outlines the KBr (potassium bromide) pellet method for solid sample analysis:

- Sample Grinding: Grind a small amount (1-2 mg) of **4-Amino-3-nitrobenzoic acid** to a fine powder using an agate mortar and pestle.
- Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and thoroughly mix with the sample.
- Pellet Formation: Transfer the mixture to a pellet press die and apply pressure to form a thin, transparent pellet.
- Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically over a range of 4000 to 400 cm^{-1} .

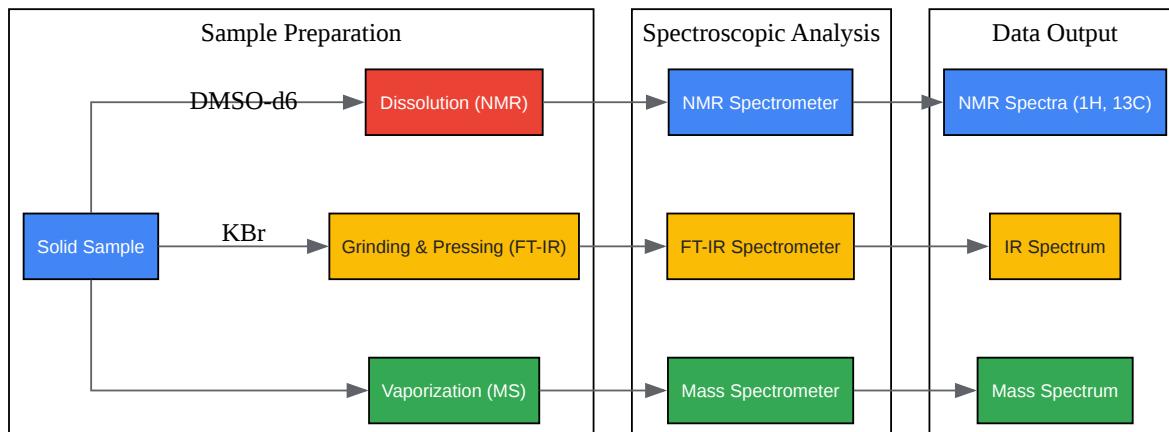
Mass Spectrometry

The mass spectrum is typically acquired using an electron ionization (EI) source coupled with a mass analyzer.

- Sample Introduction: A small amount of the solid sample is introduced into the ion source, often via a direct insertion probe, and vaporized.
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- Detection: The detector records the abundance of each ion, generating a mass spectrum.

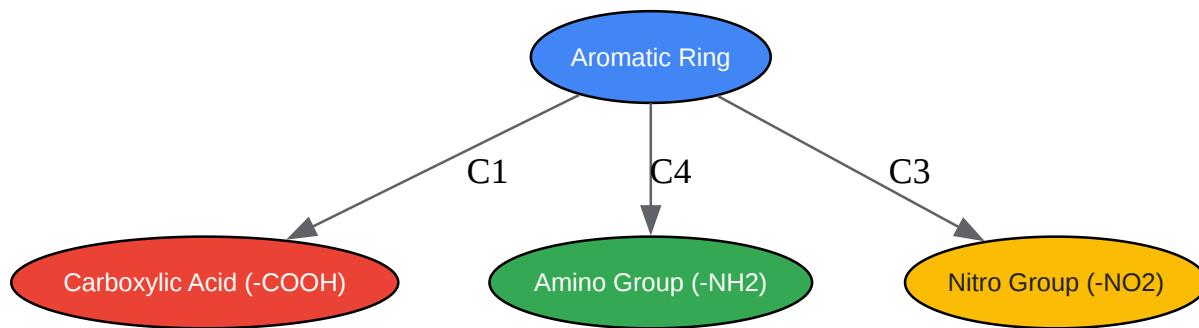
Visualizations

The following diagrams illustrate key experimental workflows and the structural relationships of the functional groups in **4-Amino-3-nitrobenzoic acid**.



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Caption: General workflow for spectroscopic analysis of **4-Amino-3-nitrobenzoic acid**.



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Caption: Key functional groups of **4-Amino-3-nitrobenzoic acid**.

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References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Amino-3-nitrobenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b072122#spectroscopic-data-of-4-amino-3-nitrobenzoic-acid>

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